molecular formula C25H25NO6 B14759594 (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

(3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

Cat. No.: B14759594
M. Wt: 435.5 g/mol
InChI Key: UKXDXZLFLKMLGW-DHIUTWEWSA-N
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Description

The compound (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is a complex organic molecule that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often studied for their potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common method is the Staudinger synthesis, which involves the cycloaddition of an imine with a ketene. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of such complex molecules may involve advanced techniques such as flow chemistry and automated synthesis. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Conditions involving nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, azetidinones are studied for their potential as enzyme inhibitors. They can interact with various biological targets, making them useful in drug discovery.

Medicine

In medicine, compounds similar to (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry

In industry, such compounds can be used in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another well-known azetidinone with antibiotic properties.

    Cephalosporins: A class of antibiotics structurally related to penicillin.

    Carbapenems: Broad-spectrum antibiotics with a similar core structure.

Uniqueness

What sets (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one apart is its specific substitution pattern and stereochemistry, which may confer unique biological activities and chemical reactivity.

Conclusion

The compound this compound is a fascinating molecule with potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in scientific research.

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

(3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C25H25NO6/c1-29-19-11-10-16(12-18(19)27)23-22(15-8-6-5-7-9-15)25(28)26(23)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14,22-23,27H,1-4H3/t22-,23-/m1/s1

InChI Key

UKXDXZLFLKMLGW-DHIUTWEWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)O

Origin of Product

United States

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